(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

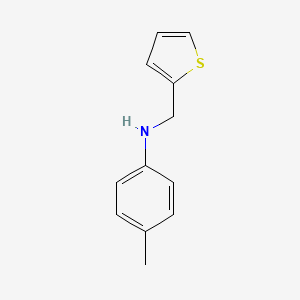

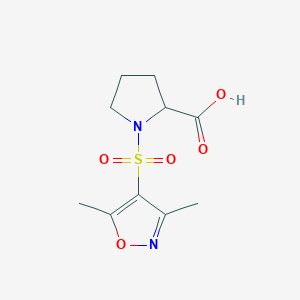

The compound “(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the pyrimidine ring is a six-membered ring with two nitrogen atoms . These rings are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would give the molecule a certain degree of rigidity, while the methylpiperazine group could potentially add some flexibility .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings might influence its solubility and stability .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The synthesis of pyrimidine derivatives is crucial in medicinal chemistry. Compound 3, synthesized from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone, falls into this category. Pyrimidines play essential roles in biological processes, including DNA and RNA structure. Additionally, pyrimidine analogs exhibit diverse biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer effects .

Ophthalmology

Related compounds have shown promise in protecting human lens epithelial and retinal pigmented epithelial cells against oxidative stress-induced damage. These properties make them potential candidates for preventive treatments of diseases like cataract, age-related macular degeneration, and Alzheimer’s dementia.

Leukemia Treatment

Imatinib, a widely used therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. Although structurally characterized primarily as its piperazin-1-ium salt, compounds with similar features may have implications in cancer therapy .

Antimicrobial Agents

New derivatives containing the pyrimidine nucleus have been synthesized and evaluated for their antimicrobial properties. These compounds could potentially serve as novel agents against bacterial and fungal infections .

Heterocyclic Systems

The condensation of α-amino acids with β-dicarbonyl compounds is a common method for pyrimidine synthesis. In this context, l-arginine, a versatile building block, contributes to the creation of heterocyclic systems like pyrimidines .

Structural Characterization

Tetrazolyl derivatives of pyrimidine, including those with various linker groups, have been synthesized and structurally characterized using NMR spectroscopy and X-ray diffraction analysis. These studies contribute to our understanding of pyrimidine-based compounds .

Orientations Futures

Mécanisme D'action

The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . Piperazine derivatives can exhibit a wide range of biological activities, including acting as antagonists for various receptors.

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure. For instance, the presence of the piperazine ring could enhance its solubility, potentially improving its absorption and distribution .

Propriétés

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-12-10-13(2)18-15(17-12)23-14-4-5-21(11-14)16(22)20-8-6-19(3)7-9-20/h10,14H,4-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREDEAJBFLZRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2424875.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide](/img/structure/B2424891.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)

![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)